molecular formula C13H10ClNO3 B13103923 Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate

Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate

Cat. No.: B13103923
M. Wt: 263.67 g/mol
InChI Key: HEUGHJUEEMMQJR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate is a heterocyclic compound featuring an indole scaffold fused with a furan ring (furo[2,3-E]indole) and substituted with a chlorine atom at position 3 and an ethyl ester group at position 5. This structural complexity confers unique physicochemical and electronic properties, distinguishing it from simpler indole derivatives.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

ethyl 3-chloro-6H-furo[2,3-e]indole-7-carboxylate

InChI

InChI=1S/C13H10ClNO3/c1-2-17-13(16)11-5-8-10(15-11)4-3-7-9(14)6-18-12(7)8/h3-6,15H,2H2,1H3

InChI Key

HEUGHJUEEMMQJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC3=C2OC=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The furoindole structure can be achieved by introducing a furan ring through cyclization reactions. The chloro substituent is usually added via electrophilic chlorination, and the ethyl ester group is introduced through esterification reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate and its derivatives have been investigated for a range of biological activities:

  • Anticancer Properties : Research has indicated that indole derivatives, including those related to this compound, exhibit significant anticancer activity. In particular, studies have shown that these compounds can enhance the efficacy of existing cancer therapies by acting as synergistic agents with other drugs such as suberoylanilide hydroxamic acid (SAHA) against neuroblastoma cells .
  • Antiviral Activity : Indole derivatives have also been explored for their antiviral properties. For instance, certain synthesized indole compounds have demonstrated activity against viruses such as the Human Immunodeficiency Virus (HIV) and Yellow Fever Virus (YFV) . This suggests that this compound could be a candidate for further antiviral drug development.
  • Anti-inflammatory Effects : The compound's structural features may contribute to its potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have documented the application of this compound in various experimental setups:

Case Study 1: Neuroblastoma Treatment

A study focused on the combination of this compound with SAHA demonstrated enhanced cytotoxicity against neuroblastoma cells compared to either agent alone. This finding underscores the potential for this compound in developing combination therapies for cancer treatment .

Case Study 2: Antiviral Screening

In vitro assays conducted on indole derivatives revealed promising antiviral activity against several viral strains. This study highlighted how modifications to the indole structure could lead to improved efficacy against viral infections .

Summary Table of Applications

Application AreaSpecific ActivityReference
AnticancerSynergistic effects with SAHA
AntiviralActivity against HIV and YFV
Anti-inflammatoryPotential therapeutic applications

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The chloro substituent and ethyl ester group can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural motifs (indole core, substituent types, and ester groups) and available

Ethyl 5-Fluoroindole-2-Carboxylate (Compound 6, )

  • Structure : Indole core with a fluorine atom at position 5 and an ethyl ester at position 2.
  • Synthesis: Prepared via condensation of ethyl indole carboxylate with aminobenzophenone derivatives under reflux in DMSO with sodium ethoxide .
  • Key Properties: Melting Point: Not explicitly stated, but derivatives (e.g., N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide) exhibit m.p. 249–250°C. Spectral Data: $ ^1H $-NMR signals at δ 12.33 (NHCO) and $ ^13C $-NMR carbonyl peaks at ~157–190 ppm .
  • Comparison :
    • The fluorine atom (electron-withdrawing) at position 5 contrasts with the chlorine at position 3 in the target compound, which may alter electronic density and reactivity.
    • The absence of a fused furo ring reduces steric hindrance compared to the target compound.

Methyl Indole-7-Carboxylate ()

  • Structure : Indole core with a methyl ester at position 6.
  • Key Properties: Molecular Weight: ~175.17 g/mol (C${10}$H${9}$NO$_2$). Stability: Requires storage at 0–6°C, indicating sensitivity to temperature .
  • Comparison: The methyl ester (vs. ethyl) reduces lipophilicity and may lower boiling/melting points. No fused ring or halogen substituents, simplifying the structure and reactivity profile.

5-Ethoxycarbonyl-7-Acetoxy-1H,9cH-3,4-Dihydronaphto[c,d,e]Indole (Compound 4, )

  • Structure : Polycyclic indole derivative with a fused dihydronaphthalene ring, an ethoxycarbonyl group, and an acetoxy substituent.
  • Synthesis : Derived from potassium carbonate and acetyl chloride in methyl ethyl ketone .
  • Comparison :
    • The dihydronaphthalene fusion introduces additional rings, increasing molecular weight and complexity compared to the furo-fused target compound.
    • The acetoxy group (-OAc) offers distinct reactivity (e.g., hydrolysis susceptibility) compared to the chloro substituent.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Substituents Fused Rings Melting Point (°C) Key Functional Groups
Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate C${13}$H${10}$ClNO$_3$ Cl (C3), COOEt (C7) Furo-indole Not reported Ester, Chloro
Ethyl 5-fluoroindole-2-carboxylate C${11}$H${10}$FNO$_2$ F (C5), COOEt (C2) None ~249–250 (derivatives) Ester, Fluoro
Methyl indole-7-carboxylate C${10}$H${9}$NO$_2$ COOMe (C7) None Not reported Ester
5-Ethoxycarbonyl-7-acetoxy-dihydronaphtoindole C${21}$H${19}$NO$_5$ COOEt (C5), OAc (C7) Dihydronaphthalene Not reported Ester, Acetoxy

Discussion of Key Differences

  • Electronic Effects : The chloro substituent in the target compound may enhance electrophilic substitution reactivity compared to fluorine in ethyl 5-fluoroindole-2-carboxylate. Chlorine’s larger atomic size could also influence crystal packing, as seen in higher melting points of halogenated indoles .
  • This could impact binding affinities in drug design or material properties .
  • Solubility and Lipophilicity : Ethyl esters (vs. methyl) increase lipophilicity, which may enhance membrane permeability in biological applications. However, the fused furo ring could counterbalance this by introducing polar oxygen atoms .

Research Implications and Gaps

  • Crystallographic Data : Tools like SHELXL () and the Cambridge Structural Database () could aid in elucidating the compound’s 3D structure and intermolecular interactions.

Biological Activity

Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the functionalization of indole derivatives. The furoindole framework is synthesized through cyclization reactions that incorporate chlorine and carboxylate functionalities. Various synthetic pathways have been reported, emphasizing the importance of reaction conditions and catalysts in achieving high yields and purity.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates that compounds with furoindole structures demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown enhanced potency against neuroblastoma cells when used in combination with histone deacetylase inhibitors (HDACi) like SAHA .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against several strains of bacteria. Studies have reported minimum inhibitory concentrations (MIC) indicating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Anti-inflammatory Effects : Preliminary studies suggest that furoindoles may possess anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases. The modulation of cytokine levels and inhibition of inflammatory pathways are areas of ongoing research .

Case Studies

  • Neuroblastoma Research : A study demonstrated that a series of furoindole derivatives, including this compound, exhibited significant cytotoxicity against neuroblastoma cell lines. The combination with SAHA enhanced the overall antitumor efficacy .
  • Antimicrobial Testing : In vitro assays showed that this compound had a notable effect on bacterial growth inhibition. The compound was particularly effective against E. coli and S. aureus, with MIC values suggesting strong antibacterial potential .

Detailed Research Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerNeuroblastomaIC50 < 10 µM
AntibacterialE. coliMIC = 50 µM
AntibacterialS. aureusMIC = 75 µM
Anti-inflammatoryIn vitro assaysIC50 not specified

Q & A

Q. What are the standard synthetic routes for Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate, and how are key intermediates characterized?

The synthesis typically involves alkylation and cyclization steps. For example, alkylation of a hydroxyindole derivative with α-haloketones, followed by base-mediated cyclization to form the fused furan ring. Key intermediates include O-ethylated precursors, which can be confirmed via 1H NMR^1 \text{H NMR} (e.g., ethyl group signals at δ 1.2–1.4 ppm and 4.1–4.3 ppm) and IR spectroscopy (C=O stretch ~1700 cm1^{-1}) . Purification via column chromatography (ethyl acetate/hexane) ensures intermediate integrity before cyclization.

Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this compound?

  • 1H NMR^1 \text{H NMR}: Aromatic protons in the indole and furan rings appear as multiplets (δ 6.8–8.2 ppm). The ethyl ester group shows a triplet (δ 1.3–1.5 ppm) for CH3_3 and a quartet (δ 4.2–4.4 ppm) for CH2_2.
  • 13C NMR^{13} \text{C NMR}: The ester carbonyl resonates at δ ~165–170 ppm. Chlorine substitution induces deshielding in adjacent carbons (δ 120–140 ppm).
  • IR: Stretching vibrations for C=O (ester, ~1700 cm1^{-1}) and C-Cl (750–800 cm1^{-1}) are critical .

Q. What are the key challenges in isolating and purifying this compound?

Side reactions during cyclization (e.g., over-alkylation) require careful temperature control (e.g., reflux in DMSO at 80–100°C). TLC monitoring (ethyl acetate/hexane, 3:7) helps track reaction progress. Recrystallization from ethanol/water mixtures improves purity, with melting point analysis (e.g., 232–234°C) confirming homogeneity .

Advanced Research Questions

Q. How can contradictions in crystallographic data from different refinement methods be resolved?

Discrepancies in unit cell parameters or hydrogen bonding networks may arise from twinning or disordered solvent. Using SHELXL for refinement ( ), researchers should:

  • Apply TWIN/BASF commands to model twinning.
  • Validate hydrogen bonds via distance-angle criteria (e.g., D–H···A < 3.5 Å, angle > 120°).
  • Cross-reference the Cambridge Structural Database (CSD) for similar furoindole derivatives to identify systematic errors .

Q. What strategies optimize the cyclization step in synthesizing the furoindole core?

  • Catalyst Screening: Use Bu4_4NI to stabilize transition states in polar aprotic solvents (e.g., DMF or DMSO) .
  • Microwave Assistance: Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining yields >70% .
  • DFT Calculations: Model transition states to predict regioselectivity in ring closure, minimizing byproducts like N-alkylated isomers .

Q. How can hydrogen bonding patterns in the crystal structure inform solubility and stability predictions?

Graph set analysis ( ) categorizes hydrogen bonds into motifs (e.g., R22(8)\text{R}_2^2(8) for dimeric interactions). For this compound:

  • Strong O–H···N bonds (2.8–3.0 Å) between indole NH and ester carbonyl enhance lattice stability.
  • Weak C–H···O interactions (3.2–3.5 Å) influence solubility in DMSO or DMF. MD simulations can correlate these patterns with dissolution kinetics .

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